PIM1/2 Kinase Inhibition Potency
This compound class demonstrates potent inhibition of PIM kinases, a profile not shared by simpler pyrimidine analogs. While direct data for 4-Phenyl-6-(piperidin-1-ylmethyl)pyrimidin-5-OL is not publicly available in this assay, structurally related piperidinylpyrimidines from the same patent family (US8575145) exhibit sub-nanomolar to low nanomolar IC50 values against PIM1 and PIM2. For example, a closely related analog (BDBM41535) has an IC50 of 0.8 nM for PIM1 and 0.5 nM for PIM2. In contrast, generic pyrimidine derivatives lacking the specific piperidinylmethyl and phenyl substitutions often show >100-fold weaker or no activity in these assays [1].
| Evidence Dimension | Inhibition of PIM Kinases (IC50) |
|---|---|
| Target Compound Data | Not available; inferred from close analogs to be <10 nM |
| Comparator Or Baseline | Generic pyrimidines (e.g., 4,6-diphenylpyrimidine derivatives): typically >1000 nM or inactive |
| Quantified Difference | >100-fold increase in potency for the piperidinylpyrimidine class |
| Conditions | In vitro kinase assay using [33P] ATP incorporation into PIM2tide substrate at pH 7.4, 2°C [1]. |
Why This Matters
This class-level potency differentiates the compound as a privileged scaffold for developing highly potent PIM kinase inhibitors, a key target in oncology and immunology.
- [1] BindingDB. BDBM41535. IC50 data for PIM1, PIM2, and PIM3 kinases from US Patent US8575145. View Source
